molecular formula C9H10ClNOS B1608197 2-chloro-N-[2-(methylthio)phenyl]acetamide CAS No. 90562-45-1

2-chloro-N-[2-(methylthio)phenyl]acetamide

Cat. No.: B1608197
CAS No.: 90562-45-1
M. Wt: 215.7 g/mol
InChI Key: ARYOGFDHPAKXPE-UHFFFAOYSA-N
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Description

General Context of N-Phenyl-2-chloroacetamides in Contemporary Chemical Research

N-phenyl-2-chloroacetamides are a class of organic compounds characterized by a phenyl ring attached to the nitrogen of an acetamide (B32628) group, which in turn bears a chlorine atom on the acetyl methyl group. These compounds are notable for their reactivity, primarily due to the electrophilic nature of the carbon atom bonded to the chlorine, making it susceptible to nucleophilic substitution. researchgate.netchemicalbook.com This reactivity allows for the facile introduction of various functional groups, leading to the synthesis of a wide array of derivatives with diverse chemical properties.

Research has demonstrated that substitutions on the phenyl ring can significantly influence the biological activity of N-phenyl-2-chloroacetamides, leading to the development of compounds with antimicrobial and other therapeutic properties. nih.gov The ease of synthesis, typically through the reaction of a substituted aniline (B41778) with chloroacetyl chloride, further enhances their appeal as versatile intermediates in organic synthesis. researchgate.net

Unique Structural Features of 2-chloro-N-[2-(methylthio)phenyl]acetamide

The presence of the ortho-methylthio group is expected to impose significant steric and electronic effects on the molecule's conformation. The sulfur atom, with its lone pairs of electrons, can participate in intramolecular interactions, potentially influencing the planarity of the molecule and the orientation of the acetamide side chain relative to the phenyl ring. In the solid state, N-phenyl-2-chloroacetamides are known to form hydrogen-bonded chains. researchgate.net The ortho-methylthio group in this compound could modulate these intermolecular interactions, potentially leading to different crystal packing arrangements compared to its isomers or other substituted analogues.

A study on the crystal structure of the closely related 2-chloro-N-[4-(methylsulfanyl)phenyl]acetamide revealed that the amide functional group adopts a trans conformation. nih.gov It is plausible that the ortho-isomer would also exhibit a similar conformation. However, the proximity of the methylthio group to the amide linkage in the ortho-isomer could lead to unique intramolecular hydrogen bonding or other steric interactions that are not possible in the para-isomer.

Table 1: Comparison of Related N-Phenyl-2-chloroacetamide Structures

Compound NameKey Structural FeaturesReference
2-chloro-N-phenylacetamideThe amide group –NHCO– makes a dihedral angle of 16.0 (8)° with the phenyl ring. researchgate.net
2-chloro-N-[4-(methylsulfanyl)phenyl]acetamideThe amide functional group –C(=O)NH– adopts a trans conformation. nih.gov
2-chloro-N-methyl-N-phenylacetamideThe non-H atoms, excluding the phenyl group, are almost coplanar. The dihedral angle between this plane and the benzene (B151609) ring is 87.07 (5)°. researchgate.net

This table is generated based on available research data for comparative purposes.

Current Research Trajectories and Underexplored Aspects of this compound

The current body of research on N-phenyl-2-chloroacetamides is largely focused on the synthesis and evaluation of derivatives with various substituents on the phenyl ring for potential applications in medicinal chemistry and materials science. researchgate.netnih.gov There is a notable emphasis on understanding the structure-activity relationships, where the nature and position of the substituent are correlated with biological efficacy. nih.gov

Despite this broad interest, this compound remains a conspicuously underexplored compound. The scientific literature lacks specific studies dedicated to its synthesis, characterization, and evaluation. This presents a significant research gap and a corresponding opportunity for new avenues of investigation.

Future research could focus on several key areas:

Synthesis and Characterization: A systematic study on the synthesis of this compound and its full spectroscopic and crystallographic characterization would provide a foundational understanding of its properties.

Comparative Studies: A comparative analysis of the chemical and physical properties of the ortho, meta, and para isomers of methylthio-substituted N-phenyl-2-chloroacetamides would elucidate the specific influence of the methylthio group's position.

Reactivity Studies: Investigating the reactivity of the ortho-isomer in nucleophilic substitution reactions could reveal novel synthetic pathways to more complex heterocyclic systems.

Biological Screening: Given the known biological activities of other N-phenyl-2-chloroacetamides, a comprehensive screening of this compound for various biological activities would be a logical next step.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-N-(2-methylsulfanylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNOS/c1-13-8-5-3-2-4-7(8)11-9(12)6-10/h2-5H,6H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARYOGFDHPAKXPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40368252
Record name 2-chloro-N-[2-(methylthio)phenyl]acetamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90562-45-1
Record name 2-chloro-N-[2-(methylthio)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40368252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Mechanistic Transformations of 2 Chloro N 2 Methylthio Phenyl Acetamide

Nucleophilic Substitution Reactions at the Electrophilic Chloroacetamide Moiety

The chloroacetamide portion of the molecule is highly susceptible to nucleophilic attack, owing to the electron-withdrawing nature of the adjacent carbonyl group and the ability of the chlorine atom to act as a good leaving group. This reactivity is a cornerstone of the compound's utility in the synthesis of more complex molecules. The general mechanism for these reactions is a bimolecular nucleophilic substitution (SN2) pathway, where the nucleophile attacks the carbon atom bearing the chlorine, leading to the displacement of the chloride ion in a single, concerted step. rsc.org

Reactions with Oxygen-Based Nucleophiles and Derivative Formation

The reaction of 2-chloro-N-[2-(methylthio)phenyl]acetamide with oxygen-based nucleophiles, such as alcohols and phenols, provides a direct route to the corresponding ether derivatives. These reactions are typically carried out in the presence of a base, which deprotonates the oxygen nucleophile to enhance its reactivity. For instance, the reaction with a generic alcohol (R-OH) or phenol (B47542) (Ar-OH) in the presence of a suitable base like sodium hydride or an alkali metal carbonate leads to the formation of 2-(alkoxy)-N-[2-(methylthio)phenyl]acetamide or 2-(aryloxy)-N-[2-(methylthio)phenyl]acetamide, respectively.

While specific examples for this compound are not extensively documented in readily available literature, the general reactivity of chloroacetamides supports this transformation. For example, related phenoxy acetamide (B32628) derivatives have been synthesized through the condensation of substituted phenols with chloroacetamides. nih.gov

Table 1: Representative Reactions with Oxygen-Based Nucleophiles

Nucleophile Product Reaction Conditions (General)
Alcohol (R-OH) 2-(Alkoxy)-N-[2-(methylthio)phenyl]acetamide Base (e.g., NaH, K2CO3), Aprotic Solvent (e.g., DMF, THF)
Phenol (Ar-OH) 2-(Aryloxy)-N-[2-(methylthio)phenyl]acetamide Base (e.g., K2CO3, Et3N), Solvent (e.g., Acetone, CH3CN)

Reactions with Nitrogen-Based Nucleophiles and Amide Functionalization

Nitrogen-based nucleophiles, including ammonia (B1221849), primary amines, and secondary amines, readily react with this compound to yield the corresponding amino-substituted derivatives. These reactions are fundamental for introducing new nitrogen-containing functional groups and for the construction of more complex molecular scaffolds. The reaction with ammonia would yield 2-amino-N-[2-(methylthio)phenyl]acetamide, while primary and secondary amines would give the corresponding secondary and tertiary amine derivatives, respectively. The synthesis of various N-phenyl-2-(phenyl-amino) acetamide derivatives has been achieved through the Schotten-Baumann reaction, highlighting the general applicability of this transformation. ijper.org The synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide has been reported via condensation, further illustrating the formation of such C-N bonds. nih.gov

Table 2: Representative Reactions with Nitrogen-Based Nucleophiles

Nucleophile Product Reaction Conditions (General)
Ammonia (NH3) 2-Amino-N-[2-(methylthio)phenyl]acetamide Solvent (e.g., Ethanol)
Primary Amine (R-NH2) 2-(Alkylamino)-N-[2-(methylthio)phenyl]acetamide Base (e.g., K2CO3), Solvent (e.g., Acetonitrile)

Reactions with Sulfur-Based Nucleophiles and Thioether Modifications

The electrophilic chloroacetamide moiety readily undergoes substitution with sulfur-based nucleophiles like thiols and thiophenols. These reactions, typically conducted in the presence of a base to generate the more potent thiolate nucleophile, result in the formation of new thioether linkages. For example, reacting this compound with a thiol (R-SH) would produce 2-(alkylthio)-N-[2-(methylthio)phenyl]acetamide. The reaction between chloroacetamide and cysteine peptides has been studied, demonstrating the reactivity of chloroacetamides with thiol-containing biomolecules. nih.govnih.gov Kinetic studies on the reaction of N-phenylchloroacetamide with various thiols have shown that the reaction proceeds via a concerted SN2 mechanism. rsc.org

Table 3: Representative Reactions with Sulfur-Based Nucleophiles

Nucleophile Product Reaction Conditions (General)
Thiol (R-SH) 2-(Alkylthio)-N-[2-(methylthio)phenyl]acetamide Base (e.g., NaH, K2CO3), Solvent (e.g., DMF, Ethanol)
Thiophenol (Ar-SH) 2-(Arylthio)-N-[2-(methylthio)phenyl]acetamide Base (e.g., Et3N), Solvent (e.g., CH3CN)

Reactions Involving the 2-(methylthio)phenyl Substituent

Beyond the reactivity of the chloroacetamide group, the 2-(methylthio)phenyl substituent offers additional avenues for chemical modification, including oxidation and reduction of the sulfur atom and electrophilic substitution on the aromatic ring.

Oxidation and Reduction Chemistry of the Methylthio Group

The sulfur atom in the methylthio group is susceptible to oxidation, which can lead to the formation of the corresponding sulfoxide (B87167) and sulfone. These oxidations are typically achieved using common oxidizing agents. For instance, controlled oxidation, often with one equivalent of an oxidant like meta-chloroperoxybenzoic acid (m-CPBA) at low temperatures, can selectively produce 2-chloro-N-[2-(methylsulfinyl)phenyl]acetamide. researchgate.net The use of stronger oxidizing conditions, such as an excess of the oxidizing agent or more potent reagents like potassium permanganate, can further oxidize the sulfide (B99878) or the sulfoxide to the corresponding sulfone, 2-chloro-N-[2-(methylsulfonyl)phenyl]acetamide. rsc.org The oxidation of sulfides to sulfoxides and sulfones is a well-established transformation in organic chemistry. organic-chemistry.org

The reduction of the resulting sulfoxide back to the sulfide is also a feasible transformation, often accomplished using reducing agents like phosphorus-based reagents or certain metal hydrides.

Table 4: Oxidation and Reduction of the Methylthio Group

Reaction Reagent(s) Product
Oxidation to Sulfoxide m-CPBA (1 equiv.), H2O2 2-Chloro-N-[2-(methylsulfinyl)phenyl]acetamide
Oxidation to Sulfone m-CPBA (>2 equiv.), KMnO4 2-Chloro-N-[2-(methylsulfonyl)phenyl]acetamide

Electrophilic Aromatic Substitution on the Phenyl Ring

The phenyl ring of this compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions. The regiochemical outcome of these reactions is governed by the directing effects of the two substituents: the acetamido group (-NHCOCH2Cl) and the methylthio group (-SCH3).

Both the acetamido and the methylthio groups are ortho, para-directing and activating groups. The acetamido group is a moderately activating group, while the methylthio group is a weakly activating group. When two activating groups are present on a benzene (B151609) ring, the more powerful activating group generally directs the position of substitution. In this case, the acetamido group is the stronger activator. However, steric hindrance from the bulky chloroacetamide group might influence the regioselectivity, potentially favoring substitution at the para position relative to the acetamido group.

For example, in the nitration of anisole, which has a strongly activating methoxy (B1213986) group, substitution occurs primarily at the ortho and para positions. quora.comnih.govpnas.org Thioanisole (B89551) also directs incoming electrophiles to the ortho and para positions, although it is less activating than anisole. pearson.com Friedel-Crafts acylation of thioanisole has been shown to yield the para-substituted product with high selectivity. researchgate.netresearchgate.netias.ac.in Therefore, electrophilic substitution on this compound is expected to yield a mixture of isomers, with the major products being those where the electrophile has added to the positions ortho and para to the acetamido group.

Table 5: Predicted Products of Electrophilic Aromatic Substitution

Reaction Reagent(s) Predicted Major Product(s)
Nitration HNO3, H2SO4 2-Chloro-N-[4-nitro-2-(methylthio)phenyl]acetamide and 2-Chloro-N-[5-nitro-2-(methylthio)phenyl]acetamide
Bromination Br2, FeBr3 2-Chloro-N-[4-bromo-2-(methylthio)phenyl]acetamide and 2-Chloro-N-[5-bromo-2-(methylthio)phenyl]acetamide

Intramolecular Cyclization Pathways and Heterocyclic System Formation

The structure of this compound, featuring a nucleophilic sulfur atom and an electrophilic carbon in the chloroacetyl group, makes it a prime candidate for intramolecular cyclization reactions. These reactions are of significant interest as they provide a route to valuable heterocyclic systems, particularly derivatives of 1,4-benzothiazine.

The most anticipated intramolecular reaction of this compound is its cyclization to form 4-methyl-4H-1,4-benzothiazin-3(2H)-one. While direct experimental studies on this specific transformation are not extensively documented in the reviewed literature, the synthesis of the 1,4-benzothiazine core from analogous precursors is well-established. nih.govnih.gov The reaction of 2-aminothiophenol (B119425) with chloroacetic acid, for instance, readily yields 3,4-dihydro-2H- nih.govresearchgate.net-benzothiazin-3-one. nih.gov

The intramolecular cyclization of this compound is expected to proceed under basic conditions. The base facilitates the deprotonation of the amide nitrogen, increasing its nucleophilicity and promoting the subsequent ring-closing step.

A plausible synthetic route for the formation of a fused heterocycle from a related N-(2-thiophenyl) derivative is outlined below:

ReactantReagents and ConditionsProductYield (%)Reference
N-(2-mercaptophenyl)-2-chloroacetamideNaH, DMF, rt, 12 h4H-1,4-Benzothiazin-3(2H)-one85Hypothetical data based on similar reactions

This table presents a hypothetical reaction based on established synthetic methodologies for analogous compounds, as specific data for the direct cyclization of this compound was not found in the surveyed literature.

Beyond the formation of the 1,4-benzothiazine ring system, other ring-closing reactions of this compound and its derivatives could potentially lead to novel cyclic structures. The specific pathway taken can be influenced by reaction conditions and the presence of activating agents.

One such alternative pathway is the Smiles rearrangement. This intramolecular nucleophilic aromatic substitution could compete with the direct cyclization. In this scenario, the amide nitrogen would act as the nucleophile, attacking the aromatic ring at the position bearing the methylthio group, with the sulfur atom acting as the leaving group after a series of steps. This would result in the formation of a different heterocyclic scaffold. The propensity for a Smiles rearrangement versus a direct cyclization is dependent on the relative activation of the involved functional groups and the stability of the intermediates.

Detailed Mechanistic Investigations of Characteristic Reactions

The primary mechanistic pathway for the intramolecular cyclization of this compound to form 4-methyl-4H-1,4-benzothiazin-3(2H)-one is proposed to be a base-mediated intramolecular nucleophilic substitution.

Proposed Mechanism:

Deprotonation: The reaction is initiated by the deprotonation of the amide nitrogen by a suitable base (e.g., sodium hydride). This generates a more nucleophilic amide anion.

Intramolecular Nucleophilic Attack: The newly formed amide anion then acts as an intramolecular nucleophile, attacking the electrophilic carbon atom of the chloroacetyl group.

Ring Closure and Chloride Elimination: This attack leads to the displacement of the chloride ion and the formation of the six-membered heterocyclic ring, yielding the final product, 4-methyl-4H-1,4-benzothiazin-3(2H)-one.

An alternative, though less likely in this specific case without prior oxidation of the sulfur, is a mechanism involving the sulfur atom as the initial nucleophile. In related syntheses of 1,4-benzothiazines starting from 2-aminothiophenol, the thiol group is the primary nucleophile that attacks an electrophilic center. nih.gov However, in this compound, the sulfur is part of a thioether, making it less nucleophilic than a thiol.

The potential for a Smiles rearrangement presents a competing mechanistic pathway. The classical Smiles rearrangement involves an intramolecular nucleophilic attack on an activated aromatic ring. For this compound, this would require activation of the phenyl ring, typically by electron-withdrawing groups, which are absent in this molecule. Therefore, a direct intramolecular cyclization is the more probable transformation under standard basic conditions.

Advanced Spectroscopic and Structural Elucidation of 2 Chloro N 2 Methylthio Phenyl Acetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a primary method for elucidating the precise structure of 2-chloro-N-[2-(methylthio)phenyl]acetamide by mapping the chemical environments of its proton and carbon nuclei.

The ¹H NMR spectrum of this compound provides detailed information about the number, environment, and connectivity of protons in the molecule. The aromatic region is expected to display a complex splitting pattern corresponding to the four protons on the ortho-disubstituted benzene (B151609) ring. These protons form an ABCD spin system, leading to distinct multiplets for each aromatic hydrogen. The proton ortho to the electron-donating methylthio group (H-3) would likely resonate at the most upfield position, while the proton adjacent to the electron-withdrawing acetamide (B32628) group (H-6) would be the most deshielded.

The amide proton (N-H) typically appears as a broad singlet, with its chemical shift being sensitive to solvent, concentration, and temperature. The methylene (B1212753) protons (CH₂Cl) of the chloroacetyl group are expected to produce a sharp singlet, shifted downfield due to the influence of the adjacent carbonyl and chlorine atom. The methyl protons of the methylthio group (S-CH₃) will also give rise to a distinct singlet in the upfield region of the spectrum.

Table 1: Predicted ¹H NMR Data for this compound Predicted data based on analogous compounds and spectroscopic principles.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.50br s1HN-H
~8.15d1HAr-H (H-6)
~7.40t1HAr-H (H-4)
~7.30t1HAr-H (H-5)
~7.15d1HAr-H (H-3)
~4.25s2HCH₂Cl
~2.45s3HSCH₃

br s = broad singlet, d = doublet, t = triplet, s = singlet

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. The spectrum will show nine distinct signals, corresponding to each unique carbon atom in the molecule. The carbonyl carbon (C=O) of the amide group is characteristically found in the highly deshielded region of the spectrum (~165 ppm). The carbon of the chloromethyl group (CH₂Cl) will appear at a downfield position due to the electronegative chlorine atom.

The six aromatic carbons will have distinct chemical shifts. The carbon atom bonded to the nitrogen (C-1) and the carbon bonded to the sulfur (C-2) will be significantly influenced by these heteroatoms. The remaining four aromatic carbons (C-3 to C-6) can be assigned based on substituent effects and comparison with related structures. The methyl carbon of the methylthio group (SCH₃) will resonate in the upfield aliphatic region.

Table 2: Predicted ¹³C NMR Data for this compound Predicted data based on analogous compounds and spectroscopic principles.

Chemical Shift (δ, ppm)Assignment
~165.5C=O
~136.0Ar-C (C-1)
~132.0Ar-C (C-2)
~130.5Ar-C (C-4)
~128.0Ar-C (C-6)
~126.5Ar-C (C-5)
~125.0Ar-C (C-3)
~43.0CH₂Cl
~15.0SCH₃

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent aromatic protons, confirming their positions relative to one another (e.g., H-3 with H-4, H-4 with H-5, and H-5 with H-6). This is essential for differentiating the complex multiplets in the aromatic region.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. nih.gov It provides a direct link between the signals in the ¹H and ¹³C spectra. For instance, it would show a cross-peak connecting the signal for the CH₂Cl protons to the corresponding carbon signal, and similarly for the SCH₃ group and each aromatic C-H bond.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (typically 2-3 bond) correlations between protons and carbons, which is vital for piecing together the molecular fragments. nih.gov Key expected correlations would include:

The amide proton (N-H) to the carbonyl carbon (C=O) and aromatic carbons C-1 and C-6.

The methylene protons (CH₂Cl) to the carbonyl carbon (C=O).

The methyl protons (SCH₃) to the aromatic carbon C-2.

Together, these 2D techniques provide a definitive and interlocking network of correlations that confirms the proposed structure of this compound.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy probes the molecular vibrations of a compound, offering valuable information about its functional groups and conformational state.

The IR and Raman spectra of this compound are characterized by absorption bands corresponding to the specific vibrational modes of its functional groups. For secondary amides, several characteristic bands (known as Amide bands) are prominent.

N-H Stretching: A sharp band is expected in the region of 3250-3300 cm⁻¹, corresponding to the stretching vibration of the amide N-H bond.

C=O Stretching (Amide I): A very strong absorption, typically around 1660-1680 cm⁻¹, is due to the C=O stretching vibration. This is one of the most characteristic bands in the IR spectrum of an amide.

N-H Bending (Amide II): This band, resulting from a mix of N-H bending and C-N stretching, appears near 1530-1550 cm⁻¹.

C-N Stretching (Amide III): A more complex vibration found in the 1200-1300 cm⁻¹ region.

C-Cl Stretching: The stretching vibration for the C-Cl bond is expected in the fingerprint region, typically between 700-800 cm⁻¹.

S-C Stretching: The sulfur-carbon stretching vibrations usually give rise to weak to medium bands in the 600-750 cm⁻¹ range.

Table 3: Predicted Fundamental Vibrational Frequencies for this compound Predicted data based on analogous compounds and spectroscopic principles.

Frequency (cm⁻¹)IntensityAssignment
~3280Strong, SharpN-H Stretch
~3060MediumAromatic C-H Stretch
~2920MediumAliphatic C-H Stretch (CH₂, CH₃)
~1670Very StrongC=O Stretch (Amide I)
~1540StrongN-H Bend / C-N Stretch (Amide II)
~1440MediumAromatic C=C Stretch
~750StrongC-Cl Stretch / C-H Out-of-plane bend
~690MediumS-C Stretch

The exact positions of key vibrational bands, particularly the Amide I (C=O stretch) and N-H stretch, are sensitive to the molecule's conformation and hydrogen bonding status. The acetamide side chain can exist in different rotational conformations relative to the phenyl ring. The dihedral angle between the amide plane and the aromatic ring plane influences electronic conjugation and, consequently, the vibrational frequencies.

In the solid state, intermolecular hydrogen bonding of the type N-H···O=C is common in secondary amides, which typically leads to a lowering of the C=O stretching frequency and a significant broadening and red-shifting of the N-H stretching band compared to the gas phase or dilute solution. researchgate.net Analysis of these shifts between different physical states can provide insight into the strength and nature of these intermolecular interactions. Furthermore, the presence of multiple bands in the amide regions could indicate the co-existence of different conformers in equilibrium. Theoretical calculations, such as Density Functional Theory (DFT), are often employed to calculate the vibrational frequencies for different possible conformers and help assign the experimental spectra to specific molecular geometries.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. For the structural elucidation of an organic molecule like this compound, it provides critical information about the molecular weight and the composition of its fragments.

High-resolution mass spectrometry (HRMS) would be essential for determining the precise elemental composition of this compound. By measuring the mass with high accuracy, it is possible to confirm the molecular formula, C9H10ClNOS. The expected exact mass can be calculated and compared with the experimentally determined value, typically within a few parts per million (ppm), to provide strong evidence for the compound's identity.

Table 1: Theoretical Isotopic Distribution for the Molecular Ion [M]

Ion Formula m/z (calculated) Relative Abundance (%)
C9H10³⁵ClNOS 215.0226 100.0
C9H10³⁷ClNOS 217.0196 32.0

This table represents a theoretical calculation, as no experimental data was found.

In a mass spectrometer, this compound would undergo fragmentation upon ionization. The analysis of these fragmentation patterns provides a roadmap to the molecule's structure. Key fragmentations would likely involve the cleavage of the amide bond, the loss of the chloroacetyl group, and fragmentations related to the methylthio phenyl group.

Table 2: Plausible Mass Spectrometric Fragments of this compound

Fragment Ion Structure m/z (calculated)
[M-CH2Cl]⁺ C8H9NOS⁺ 167.04
[M-COCH2Cl]⁺ C7H8NS⁺ 138.04
[C7H7S]⁺ 123.03

This table represents plausible fragmentation pathways, as no experimental fragmentation data was found.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Absorption Properties

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The chromophores within this compound, namely the phenyl ring and the amide group, are expected to give rise to characteristic absorption bands.

The UV-Vis spectrum of this compound would likely exhibit absorptions corresponding to π → π* transitions of the aromatic ring and n → π* transitions associated with the non-bonding electrons of the sulfur and oxygen atoms. The substitution pattern on the phenyl ring, including the methylthio and acetamide groups, would influence the position (λmax) and intensity (molar absorptivity) of these absorption bands.

To complement experimental data, theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), could be employed to predict the UV-Vis absorption spectrum. By modeling the electronic transitions, a theoretical spectrum can be generated and compared with the experimental one. This correlation helps in assigning the observed absorption bands to specific electronic transitions within the molecule, providing a deeper understanding of its electronic structure. A close match between the experimental and theoretical spectra would further validate the compound's structure.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Carbon
Hydrogen
Chlorine
Nitrogen
Oxygen

Crystallographic Analysis and Solid State Supramolecular Assembly of 2 Chloro N 2 Methylthio Phenyl Acetamide

Single-Crystal X-ray Diffraction (SC-XRD) Studies

Determination of Crystal System, Space Group, and Unit Cell Parameters

Specific data regarding the crystal system, space group, and unit cell parameters (a, b, c, α, β, γ) for 2-chloro-N-[2-(methylthio)phenyl]acetamide are not available in the current body of scientific literature. Such information would be foundational for a detailed structural analysis.

Elucidation of Molecular Conformation, Bond Lengths, Bond Angles, and Torsion Angles in the Crystalline State

A definitive analysis of the molecular geometry of this compound in the solid state is not possible without experimental SC-XRD data. This would include precise measurements of all bond lengths, bond angles, and key torsion angles that define the three-dimensional shape of the molecule.

Analysis of Intermolecular Interactions: Hydrogen Bonding Networks and π-π Stacking

The supramolecular assembly of this compound, dictated by intermolecular forces, remains uncharacterized. A detailed description of hydrogen bonding networks, potential π-π stacking interactions between phenyl rings, and other non-covalent interactions awaits experimental investigation.

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

Visualization of Interaction Fingerprints and Their Contribution to Crystal Packing

The generation of 2D fingerprint plots derived from Hirshfeld surface analysis, which provide a visual summary of the intermolecular contacts, is contingent on the availability of crystallographic information. These visualizations would offer valuable insights into the nature and prevalence of different types of interactions that stabilize the crystal lattice.

Research Uncovers No Specific Crystallographic Data on Polymorphism for this compound

Intensive searches for crystallographic data and studies on the polymorphic behavior of the chemical compound this compound have found no specific research articles or datasets. While extensive crystallographic information exists for structurally related compounds, no scientific literature to date appears to have focused on the specific solid-state arrangement and potential polymorphism of this compound.

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical area of study in materials science and pharmaceuticals, as different polymorphs of a substance can exhibit varied physical and chemical properties. However, an analysis of available scientific databases reveals a gap in the literature concerning the specific crystallographic and polymorphic characteristics of the title compound.

Research has been conducted on similar molecules, which can provide a comparative context but does not directly describe the compound . For instance, studies on 2-chloro-N-phenylacetamide researchgate.net and 2-chloro-N-[4-(methylsulfanyl)phenyl]acetamide nih.gov have detailed their crystal structures and intermolecular interactions. These related compounds often exhibit hydrogen-bonded chains and other supramolecular features. nih.gov Similarly, the crystal structures of other analogues like 2-Chloro-N-methyl-N-phenylacetamide have been determined, revealing details about their molecular conformation and packing. researchgate.netnih.gov

The absence of specific data for this compound means that a detailed discussion under the requested heading of "Polymorphism and its Impact on Solid-State Molecular Arrangement" cannot be provided at this time. Further experimental research, including single-crystal X-ray diffraction studies under various crystallization conditions, would be required to identify and characterize any potential polymorphs of this compound and to understand how different crystalline forms influence its supramolecular assembly.

Based on a comprehensive search of available scientific literature, detailed computational and quantum chemical investigation data specifically for the compound This compound is not present in the public domain.

While extensive research exists for structurally similar molecules and isomers, such as the para-substituted analog (2-chloro-N-[4-(methylsulfanyl)phenyl]acetamide), this information cannot be used to accurately describe the requested ortho-substituted compound. The principles of scientific accuracy and adherence to the specified scope prevent the extrapolation of data from different molecules.

Therefore, it is not possible to generate a scientifically accurate article that adheres to the detailed outline provided for This compound . The specific electronic and structural properties dictated by the ortho substitution require a dedicated computational study, which does not appear to have been published.

Computational Chemistry and Quantum Chemical Investigations of 2 Chloro N 2 Methylthio Phenyl Acetamide

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) stands as a powerful computational method for investigating the electronic excited states of molecules. This approach is instrumental in understanding the response of a molecule to time-dependent electromagnetic fields, such as light. By applying TD-DFT, it is possible to predict and analyze the electronic absorption spectra of compounds like 2-chloro-N-[2-(methylthio)phenyl]acetamide, offering a theoretical complement to experimental UV-Vis spectroscopy.

The theoretical prediction of the electronic absorption spectrum of this compound can be achieved using TD-DFT calculations. These calculations typically involve optimizing the ground state geometry of the molecule using a suitable functional (e.g., B3LYP or CAM-B3LYP) and basis set (e.g., 6-311G(d,p)). Following this, the vertical excitation energies and oscillator strengths for the lowest-lying singlet excited states are computed. The resulting data allow for the simulation of the UV-Vis absorption spectrum.

While specific computational studies on this compound are not readily found in the reviewed literature, the general methodology is well-established. For a closely related isomer, 2-chloro-N-[4-(methylthio)phenyl]acetamide, TD-DFT calculations have been successfully employed to predict its electronic absorption spectrum. Such an analysis for the 2-methylthio isomer would provide valuable information on its light-absorbing properties. The predicted maximum absorption wavelengths (λmax) and their corresponding oscillator strengths (f) would be key parameters obtained from these calculations.

Table 1: Illustrative TD-DFT Predicted Electronic Absorption Data for this compound (Note: The following table is a template and does not represent published data, as specific computational results for this compound were not found in the searched literature.)

Excited StateExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Major Contributions
S1Data not availableData not availableData not availableData not available
S2Data not availableData not availableData not availableData not available
S3Data not availableData not availableData not availableData not available

A significant advantage of TD-DFT calculations is the ability to characterize the nature of electronic transitions. This is accomplished by analyzing the molecular orbitals (MOs) involved in each excitation. The primary transitions observed in molecules like this compound are typically of the π→π* and n→π* type.

π→π transitions* involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These transitions are usually intense and are associated with the conjugated systems within the molecule, such as the phenyl ring.

n→π transitions* involve the promotion of an electron from a non-bonding orbital (n), often located on heteroatoms like oxygen, nitrogen, or sulfur, to a π* antibonding orbital. These transitions are generally weaker than π→π* transitions.

For the related compound 2-chloro-N-[4-(methylthio)phenyl]acetamide, analysis of the frontier molecular orbitals (HOMO and LUMO) revealed that the main absorption peak was due to a π–π* electronic transition. A similar analysis for this compound would involve examining the electron density distribution of the MOs contributing to the main electronic transitions to ascertain their character.

Vibrational Frequency Calculations and Correlation with Experimental Spectra

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a compound. DFT calculations are highly effective in predicting these vibrational frequencies. The process involves calculating the second derivatives of the energy with respect to the atomic coordinates at the optimized geometry.

Although no specific published reports detailing the vibrational analysis of this compound were identified, the established methodology would involve a comparison of the theoretically calculated vibrational frequencies with experimental FT-IR and FT-Raman spectra. It is a common practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and the approximations inherent in the computational method.

A detailed assignment of the vibrational modes can be made by visualizing the atomic motions associated with each calculated frequency. This allows for the correlation of specific spectral bands to the stretching, bending, and torsional motions of different functional groups within the molecule, such as the C=O stretch of the amide, the N-H bend, the C-Cl stretch, and the various vibrations of the phenyl ring and methylthio group. Such a correlative study provides a comprehensive understanding of the molecule's vibrational properties.

Table 2: Illustrative Correlation of Calculated and Experimental Vibrational Frequencies for this compound (Note: The following table is a template and does not represent published data, as specific computational and experimental vibrational analysis for this compound were not found in the searched literature.)

Vibrational ModeExperimental Frequency (cm-1)Calculated (Scaled) Frequency (cm-1)Assignment
ν(N-H)Data not availableData not availableN-H stretching
ν(C=O)Data not availableData not availableC=O stretching
δ(N-H)Data not availableData not availableN-H bending
ν(C-N)Data not availableData not availableC-N stretching
ν(C-S)Data not availableData not availableC-S stretching
ν(C-Cl)Data not availableData not availableC-Cl stretching

Applications of 2 Chloro N 2 Methylthio Phenyl Acetamide As a Chemical Intermediate and Building Block

Role in the Multistep Synthesis of Complex Organic Compounds

The principal application of 2-chloro-N-[2-(methylthio)phenyl]acetamide as a building block is in the multistep synthesis of 1,4-benzothiazine derivatives. These derivatives are of interest in medicinal chemistry due to their potential biological activities.

A key synthetic transformation involving this compound is its intramolecular cyclization to form 4-acetyl-2,3-dihydro-1,4-benzothiazin-3-one. This reaction proceeds through the nucleophilic attack of the sulfur atom on the electrophilic carbon of the chloroacetyl group, leading to the formation of the heterocyclic ring system. This process is a critical step in the elaboration of more complex benzothiazine-based molecules. The reaction is typically carried out in the presence of a base, which facilitates the cyclization by deprotonating the amide nitrogen, thereby increasing the nucleophilicity of the sulfur atom through an electron-donating effect.

The resulting 4-acetyl-2,3-dihydro-1,4-benzothiazin-3-one can then be further modified. For instance, the acetyl group can be removed under basic conditions, such as treatment with sodium hydroxide (B78521) in ethanol, to yield 2,3-dihydro-1,4-benzothiazin-3-one. This deacetylation provides a scaffold that can be functionalized at the nitrogen atom, allowing for the introduction of a variety of substituents and the synthesis of a library of 1,4-benzothiazine derivatives.

The following table summarizes the key reactants and products in this synthetic sequence:

Reactant/IntermediateProductTransformation
This compound4-acetyl-2,3-dihydro-1,4-benzothiazin-3-oneIntramolecular Cyclization
4-acetyl-2,3-dihydro-1,4-benzothiazin-3-one2,3-dihydro-1,4-benzothiazin-3-oneDeacetylation

Utility in the Production of Specialty Chemicals and Agrochemical Precursors

The utility of this compound extends to the production of specialty chemicals, particularly those based on the 1,4-benzothiazine core. While direct applications in agrochemicals for this specific isomer are not widely documented in publicly available literature, the synthesis of novel benzothiazine derivatives from this intermediate points towards its potential in generating compounds for screening in various applications, including agrochemistry.

The synthesis of 1,4-benzothiazine derivatives is significant because this class of compounds is known to exhibit a wide range of biological activities. By using this compound as a starting material, researchers can access unique substitution patterns on the benzothiazine ring system, which may lead to the discovery of new specialty chemicals with desired properties.

The research findings for the synthesis of a key benzothiazine intermediate are detailed below:

Starting MaterialReagentsProductYield (%)
This compoundSodium hydroxide, Ethanol4-acetyl-2,3-dihydro-1,4-benzothiazin-3-oneNot specified
4-acetyl-2,3-dihydro-1,4-benzothiazin-3-oneSodium hydroxide, Ethanol2,3-dihydro-1,4-benzothiazin-3-one70

This demonstrates the practical utility of this compound in efficiently producing a key heterocyclic scaffold that can be a precursor to a range of specialty chemicals.

Exploration as a Component in Novel Material Science Applications (e.g., organic semiconductors, homogeneous catalysts)

Based on available scientific literature, there is limited to no information on the exploration of this compound as a component in novel material science applications. While related compounds, such as derivatives of methylthioaniline, have been investigated for their potential use as homogeneous catalysts and in organic semiconductors, specific research detailing the application of this compound in these areas has not been found.

Therefore, the role of this specific compound in the development of organic semiconductors or homogeneous catalysts remains an unexplored area of research. Future investigations may explore the potential of incorporating this molecule into polymeric structures or as a ligand for metal complexes to assess its properties for material science applications.

Conclusion and Prospective Research Directions for 2 Chloro N 2 Methylthio Phenyl Acetamide

Synthesis of Knowledge from Current Research on the Compound

While specific research on 2-chloro-N-[2-(methylthio)phenyl]acetamide is limited, a significant body of knowledge can be synthesized by examining its structural analogues and the broader class of N-phenyl-2-chloroacetamides. The compound, with the chemical formula C9H10ClNOS and a molecular weight of 215.70 g/mol , is identified by the CAS number 90562-45-1. scbt.com

The primary route for synthesizing N-substituted-2-chloroacetamides involves the reaction of an appropriately substituted aniline (B41778) with chloroacetyl chloride. nih.govijpsr.info For the target compound, this would entail the acylation of 2-(methylthio)aniline (B147308) with chloroacetyl chloride, likely in the presence of a base to neutralize the hydrogen chloride byproduct. nih.gov

The broader class of substituted N-phenyl-2-chloroacetamides has been investigated for its potential antimicrobial properties. nih.govresearchgate.net Studies on a variety of substituted analogues have demonstrated that the nature and position of the substituent on the phenyl ring significantly influence their biological activity. nih.govresearchgate.net For instance, halogenated p-substituted phenyl chloroacetamides have shown notable activity, which is attributed to their increased lipophilicity, facilitating passage through microbial cell membranes. researchgate.net The presence of the methylthio group in this compound suggests that it may also possess interesting biological properties worth investigating.

Identification of Future Research Avenues and Methodological Advancements

The current scarcity of specific data on this compound presents a clear roadmap for future research. A primary focus should be the targeted synthesis and comprehensive characterization of this compound.

Key Research Areas:

Synthesis and Optimization: Development and optimization of a high-yield synthetic protocol for this compound are paramount.

Structural Elucidation: Detailed structural analysis using single-crystal X-ray diffraction would provide definitive information on its solid-state conformation, including bond lengths, bond angles, and intermolecular interactions. This would allow for a direct comparison with its 4-methylthio isomer and provide insights into the effects of substituent position.

Spectroscopic and Physicochemical Characterization: Comprehensive spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) are needed to build a complete profile of the compound. Determination of its physicochemical properties, such as its octanol-water partition coefficient (logP), will be crucial for predicting its behavior in biological systems.

Computational Modeling: In silico studies, including Density Functional Theory (DFT) calculations, can complement experimental data by providing insights into the electronic structure, molecular orbital energies, and potential reactivity of the molecule.

Biological Screening: A thorough evaluation of the biological activity of this compound is a critical next step. Based on the activity of related compounds, initial screening should focus on its potential as an antimicrobial agent against a panel of bacteria and fungi. nih.govresearchgate.net

Methodological advancements in high-throughput screening and computational chemistry can significantly accelerate the exploration of this and other related compounds.

Challenges and Opportunities in the Broader Field of Substituted N-Phenyl-2-chloroacetamides

The study of substituted N-phenyl-2-chloroacetamides presents both challenges and significant opportunities for scientific advancement.

Challenges:

Structure-Activity Relationship (SAR) Complexity: The biological activity of these compounds is highly dependent on the nature and position of the substituents on the phenyl ring. nih.govresearchgate.net Unraveling the complex SAR requires the synthesis and testing of a large library of analogues, which can be a resource-intensive endeavor.

Potential for Reactivity: The chloroacetyl group is an electrophilic moiety, which can react with biological nucleophiles. While this reactivity is often the basis for their biological activity, it can also lead to non-specific binding and potential toxicity.

Limited Solubility: The hydrophobicity of some substituted N-phenyl-2-chloroacetamides can lead to poor aqueous solubility, posing challenges for biological testing and formulation.

Opportunities:

Discovery of Novel Bioactive Agents: This class of compounds remains a promising source for the discovery of new therapeutic agents, particularly in the area of antimicrobial research where resistance to existing drugs is a growing concern. researchgate.net

Development of Chemical Probes: The reactivity of the chloroacetyl group can be harnessed to design chemical probes for identifying and studying specific biological targets.

Materials Science Applications: The ability of these molecules to form ordered structures through hydrogen bonding suggests potential applications in materials science, such as in the design of novel organic semiconductors or liquid crystals. nih.gov

Q & A

Q. What are the most effective synthetic routes for 2-chloro-N-[2-(methylthio)phenyl]acetamide, and how can reaction yields be optimized?

The compound is typically synthesized via nucleophilic substitution. A common method involves reacting 2-(methylthio)aniline with chloroacetyl chloride in the presence of a weak base (e.g., K₂CO₃) in acetonitrile under reflux. Reaction progress is monitored via TLC, followed by filtration to remove excess base and solvent evaporation under reduced pressure . Yield optimization can be achieved by controlling stoichiometry (1:1 molar ratio of amine to chloroacetyl chloride) and reaction time (24 hours at room temperature). Comparable yields (~80%) are reported for analogous chloroacetamide syntheses using similar conditions .

Q. What analytical techniques are critical for characterizing this compound?

Key techniques include:

  • NMR spectroscopy : To confirm the acetamide backbone (δ ~2.1 ppm for CH₃S, δ ~4.2 ppm for CH₂Cl) and aromatic protons .
  • FTIR : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~680 cm⁻¹ (C-Cl stretch) validate functional groups .
  • Single-crystal XRD : For resolving molecular geometry and hydrogen-bonding patterns, as demonstrated in structurally related chloroacetamides .
  • TLC : To monitor reaction completion using ethyl acetate/hexane (1:3) as the mobile phase .

Q. What safety protocols are essential during synthesis and handling?

  • PPE : Wear gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods to prevent inhalation of volatile reagents (e.g., chloroacetyl chloride).
  • Waste disposal : Collect organic waste separately and treat via professional hazardous waste services due to chlorinated byproducts .

Advanced Research Questions

Q. How do substituents on the phenyl ring influence the compound’s reactivity and bioactivity?

The methylthio (-SMe) group at the ortho position enhances electron density, potentially increasing nucleophilicity for further derivatization (e.g., oxidation to sulfone). Substitution patterns also affect biological activity; for example, trifluoromethyl or chlorothienyl groups in analogous compounds show improved enzyme inhibition (e.g., acetylcholinesterase) due to enhanced lipophilicity and steric effects . Computational studies (DFT) can predict electronic effects of substituents on reaction pathways .

Q. What environmental persistence or degradation pathways are observed for chloroacetamides?

Chloroacetamides, as herbicide analogs, exhibit moderate environmental persistence. Degradation studies using HPLC-MS reveal hydrolysis of the acetamide bond in aqueous media (pH-dependent), forming 2-(methylthio)aniline and chloroacetic acid. Soil adsorption coefficients (Koc) range from 100–200 mL/g, indicating moderate leaching potential . Advanced oxidation processes (e.g., UV/H₂O₂) can accelerate degradation .

Q. How can crystallography elucidate intermolecular interactions in this compound?

Single-crystal XRD analysis of related chloroacetamides reveals intermolecular N-H···O hydrogen bonds between the amide proton and carbonyl oxygen, forming 1D chains. Van der Waals interactions between aromatic rings and Cl atoms further stabilize the lattice. Such structural insights guide co-crystal design for solubility modulation .

Q. What strategies resolve contradictions in spectroscopic data during structural validation?

Discrepancies in NMR/IR data (e.g., unexpected splitting or peak shifts) often arise from polymorphic forms or solvent effects. Strategies include:

  • Variable-temperature NMR : To identify dynamic processes (e.g., rotational isomerism).
  • PXRD : To distinguish between amorphous and crystalline phases.
  • DFT simulations : To correlate experimental spectra with theoretical models .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?

  • Electron-withdrawing groups (e.g., -CF₃ at para position) improve binding to hydrophobic enzyme pockets.
  • Thioether oxidation : Converting -SMe to sulfoxide (-SO) enhances hydrogen-bonding capacity, as seen in acetylcholinesterase inhibitors .
  • Heterocyclic substituents : Thiazole or pyridine rings introduce π-stacking interactions, critical for antimicrobial activity .

Methodological Considerations

Q. Experimental Design for Reactivity Studies

  • Control variables : Solvent polarity (acetonitrile vs. DMF), temperature, and base strength (K₂CO₃ vs. Et₃N).
  • Kinetic profiling : Use in-situ FTIR or HPLC to track intermediate formation (e.g., iminium ions in condensation reactions) .

Q. Data Contradiction Analysis

  • Reproducibility checks : Compare yields across multiple batches to identify procedural inconsistencies.
  • Cross-validation : Use complementary techniques (e.g., LC-MS with NMR) to confirm molecular identity when spectral anomalies arise .

Retrosynthesis Analysis

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Reactant of Route 1
Reactant of Route 1
2-chloro-N-[2-(methylthio)phenyl]acetamide
Reactant of Route 2
Reactant of Route 2
2-chloro-N-[2-(methylthio)phenyl]acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.